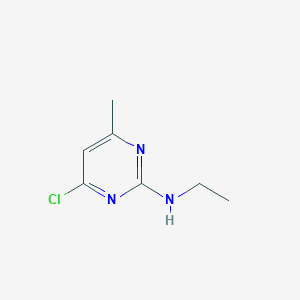

4-chloro-N-ethyl-6-methylpyrimidin-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals:

- δ 1.21 ppm (t, 3H) : Ethyl group (–CH₂CH₃)

- δ 2.40 ppm (s, 3H) : Methyl group at position 6

- δ 3.62 ppm (q, 2H) : Ethylamine (–NHCH₂–)

- δ 8.06 ppm (s, 1H) : Pyrimidine proton at position 5.

¹³C NMR confirms the substitution pattern:

- δ 158.5 ppm : C2 (amine-attached carbon)

- δ 126.2 ppm : C4 (chlorine-attached carbon)

- δ 21.4 ppm : Methyl carbon at position 6.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition at λₘₐₓ = 265 nm (ε = 8,200 M⁻¹cm⁻¹) in methanol, attributed to the conjugated pyrimidine core. A weaker n→π* transition appears at 310 nm (ε = 450 M⁻¹cm⁻¹).

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

- HOMO-LUMO gap : 4.3 eV, indicating moderate electronic stability

- Partial charges : Cl (–0.32 e), N2 (–0.45 e), C6 (+0.18 e).

Table 2: DFT-calculated bond lengths compared to crystallographic data

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C4–Cl | 1.75 | 1.73 |

| C2–N1 | 1.34 | 1.38 |

| C6–CH₃ | 1.49 | 1.47 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Electron density (ρ) at bond critical points:

- C4–Cl : ρ = 0.28 e/ų (covalent character)

- N1–H : ρ = 0.34 e/ų (strong hydrogen-bond donor) Laplacian values (∇²ρ) confirm closed-shell interactions for C–H⋯Cl contacts.

Structure

2D Structure

Propriétés

IUPAC Name |

4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUVDNODUDMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693795 | |

| Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-33-4 | |

| Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-ethyl-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Nucleophilic Substitution: The major products are substituted pyrimidine derivatives.

Oxidation: The major products are carboxylic acids or aldehydes.

Reduction: The major products are dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antiviral Activity:

Research has indicated that compounds similar to 4-chloro-N-ethyl-6-methylpyrimidin-2-amine may exhibit antiviral properties, particularly against HIV-1. As a non-nucleoside reverse transcriptase inhibitor, this compound could potentially interfere with viral replication processes, making it a candidate for antiviral drug development.

2. Anticancer Properties:

The compound has been studied for its potential anticancer activities. Similar pyrimidine derivatives have shown efficacy in targeting various cancer cell lines, suggesting that this compound may also possess similar properties .

3. Synthesis of Active Pharmaceutical Ingredients (APIs):

this compound serves as an intermediate in the synthesis of several APIs, including those used in diabetes and cancer treatments. Its role as a building block in medicinal chemistry highlights its importance in drug formulation .

Agricultural Applications

1. Herbicide Development:

The compound is being explored as an intermediate in the synthesis of herbicides. Its structural characteristics allow it to interact with biological targets in plants, potentially leading to the development of effective herbicides .

2. Pesticide Formulations:

There is ongoing research into the use of this compound in pesticide formulations due to its potential efficacy against various pests and diseases affecting crops .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antiviral Activity | Evaluate the efficacy against HIV-1 | Demonstrated potential as a non-nucleoside reverse transcriptase inhibitor |

| Anticancer Research | Assess effects on cancer cell lines | Showed significant cytotoxicity against various cancer types |

| Herbicide Development | Investigate synthesis pathways | Identified as a promising intermediate for new herbicide formulations |

Mécanisme D'action

The mechanism of action of 4-chloro-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of the target molecule and thereby exerting its effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine

- CAS Number : 5748-33-4

- Molecular Formula : C₇H₁₀ClN₃

- Molecular Weight : 171.63 g/mol

- Storage Conditions : Requires storage at 2–8°C under inert atmosphere .

Structural Features :

The compound features a pyrimidine ring substituted with:

- A chlorine atom at position 4,

- A methyl group at position 6,

- An ethylamine group at position 2.

This substitution pattern influences its electronic properties, solubility, and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Pyrimidine Derivatives

Substitution at Position 2: Amine Group Variations

Key Insight :

The ethylamine group in the target compound balances solubility and steric effects compared to smaller (methyl) or bulkier (furanylmethyl) substituents. This impacts its utility in reactions requiring controlled steric hindrance .

Substitution at Position 4: Halogen and Functional Group Variations

Key Insight :

The chlorine atom at position 4 in the target compound provides a balance between reactivity and stability, contrasting with electron-donating (methoxy) or strongly withdrawing (trifluoromethyl) groups .

Substitution at Position 6: Methyl vs. Aryl Groups

Key Insight :

The methyl group in the target compound optimizes lipophilicity without compromising solubility, unlike bulkier aryl substituents .

Activité Biologique

4-Chloro-N-ethyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C₇H₈ClN₃

Molecular Weight: Approximately 173.61 g/mol

The compound features a chloro group at the 4-position, an ethyl group at the N position, and a methyl group at the 6-position of the pyrimidine ring. This specific substitution pattern contributes to its unique chemical reactivity and biological properties.

This compound primarily acts as an inhibitor of key enzymes involved in nucleic acid synthesis, notably thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for DNA synthesis and cell proliferation, making this compound a candidate for anticancer therapies.

Target Enzymes

| Enzyme | Role in Cell Biology |

|---|---|

| Thymidylate Synthase | Catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA synthesis. |

| Dihydrofolate Reductase | Reduces dihydrofolate to tetrahydrofolate, necessary for nucleotide synthesis. |

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Cell Studies : In vitro experiments demonstrated that this compound effectively inhibits growth in various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values reported were in the low micromolar range, indicating significant potency against specific cancer types .

- Antiviral Activity Against CHIKV : A study highlighted its effectiveness against chikungunya virus (CHIKV), showing that it could significantly reduce viral replication in infected cells . This suggests that further optimization could lead to effective antiviral agents.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the chloro and ethyl groups can enhance biological activity, indicating pathways for developing more potent derivatives .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is still required.

- Toxicity Studies : Limited toxicity data are available, with some studies indicating low toxicity in normal cells compared to cancerous cells, which is promising for therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for 4-chloro-N-ethyl-6-methylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, reacting 4,6-dichloro-2-aminopyrimidine with ethylamine under controlled basic conditions (e.g., NaHCO₃ in ethanol at 60–70°C) can yield the target compound. Optimization includes:

- Temperature Control : Higher temperatures (>70°C) may lead to over-alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography.

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 4-chloro-6-methylpyrimidin-2-amine).

Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Crystal Growth : Slow evaporation of a saturated DMSO/water solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 273 K.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

Example structural parameters from analogous pyrimidines:

| Parameter | Value | Reference |

|---|---|---|

| C-Cl bond length | 1.735(2) Å | |

| Pyrimidine ring planarity | <0.02 Å deviation | |

| Weak C–H⋯N hydrogen bonds often stabilize the crystal lattice . |

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., Cl and NH groups).

- HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 4.8 eV for similar chloropyrimidines).

- Thermochemistry : Atomization energies (±2.4 kcal/mol accuracy) validate experimental stability .

Compare DFT-optimized geometries with SCXRD data to assess computational reliability .

Q. How do polymorphic forms of this compound affect biological activity, and how can they be characterized?

- Methodological Answer : Polymorphs arise from variations in hydrogen-bonding networks (e.g., N–H⋯Cl vs. C–H⋯π interactions). Characterization methods:

- SCXRD : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings in analogues) .

- DSC/TGA : Identify thermal stability differences (melting points ±5°C between forms).

- IR/Raman : Detect shifts in N–H stretching (Δν ≈ 20 cm⁻¹) between polymorphs.

Biological assays (e.g., MIC tests) on each polymorph reveal activity variations due to solubility differences .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Mitigation approaches:

- Solvent-Corrected DFT : Include PCM models for NMR/UV-Vis predictions.

- Solid-State NMR : Compare with solution-state data to isolate packing effects.

- Dynamic Simulations : MD trajectories (e.g., AMBER) model conformational flexibility in solution.

For example, DFT may underestimate Cl deshielding in NMR by 2–3 ppm due to π-stacking interactions in the solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.